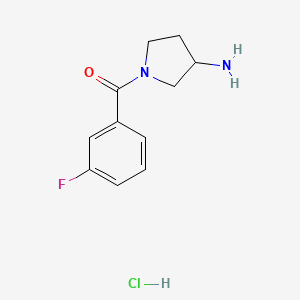
1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C11H14ClFN2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorobenzoyl group attached to the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of 3-fluorobenzoyl chloride with pyrrolidin-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride
生物活性
1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrrolidine ring substituted with a 3-fluorobenzoyl group. Its molecular formula is C11H13FN2 with a molecular weight of approximately 196.24 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C11H13FN2 |
| Molecular Weight | 196.24 g/mol |
| Solubility | Soluble in water (hydrochloride form) |
| Melting Point | Not specified |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- HeLa cells : IC50 value of approximately 13.62 µM.
- HCT116 cells : IC50 value of around 11.57 µM.
- MGC-803 cells : IC50 value of about 3.05 µM.
These values suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cancer cells. It may inhibit key enzymes involved in cell proliferation and survival pathways, such as:
- Apoptosis pathways : Inducing programmed cell death in malignant cells.
- Cell cycle regulation : Interfering with the normal progression of the cell cycle.
Additionally, the presence of the fluorine atom in the benzoyl moiety may enhance binding affinity to biological targets due to its electronegative nature, which can influence the electronic properties of the molecule .
Antimicrobial Activity
Preliminary studies have also indicated potential antimicrobial properties. The compound has shown activity against various bacterial strains, suggesting it could be explored for applications beyond oncology, including infectious diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of several triazole derivatives, including this compound. The findings revealed that this compound exhibited superior cytotoxicity compared to non-substituted analogs, highlighting its potential as a lead compound for developing new cancer therapies .
Case Study 2: Mechanistic Insights
Further mechanistic studies demonstrated that treatment with this compound led to significant alterations in gene expression profiles associated with apoptosis and cell cycle regulation. These findings provide insights into how the compound may exert its anticancer effects at a molecular level .
特性
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(3-fluorophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-9-3-1-2-8(6-9)11(15)14-5-4-10(13)7-14;/h1-3,6,10H,4-5,7,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIMXRIZDLZFDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC(=CC=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













